molecular formula C12H21NO5 B13064845 (R)-Tert-Butyl ethyl morpholine-3,4-dicarboxylate

(R)-Tert-Butyl ethyl morpholine-3,4-dicarboxylate

Cat. No.: B13064845
M. Wt: 259.30 g/mol
InChI Key: QDEAVVBECXEESE-SECBINFHSA-N
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Description

(R)-Tert-Butyl ethyl morpholine-3,4-dicarboxylate is a chiral morpholine derivative characterized by two ester groups at the 3- and 4-positions of the morpholine ring. The tert-butyl and ethyl ester substituents confer distinct steric and electronic properties, making this compound a valuable intermediate in asymmetric synthesis, particularly in pharmaceutical applications where chirality and protecting group stability are critical .

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

3-O-tert-butyl 4-O-ethyl (3R)-morpholine-3,4-dicarboxylate

InChI

InChI=1S/C12H21NO5/c1-5-17-11(15)13-6-7-16-8-9(13)10(14)18-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1

InChI Key

QDEAVVBECXEESE-SECBINFHSA-N

Isomeric SMILES

CCOC(=O)N1CCOC[C@@H]1C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)N1CCOCC1C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Starting Materials and Ring Formation

The synthesis often begins with chiral amino acid derivatives, such as L-serine or its esters, which provide the stereocenter necessary for the (R)-configuration. For example, L-serine tert-butyl ester can be used as a precursor to build the morpholine ring through intramolecular cyclization reactions.

  • Step 1: Esterification of L-serine
    L-serine is esterified with tert-butyl acetate in the presence of perchloric acid at low temperature (0–5 °C), followed by warming to 40–60 °C to yield L-serine tert-butyl ester with yields around 65%.

  • Step 2: N-Chloroacetylation
    The tert-butyl ester is reacted with chloroacetyl chloride in dichloromethane at 0 °C to 40 °C to form N-chloroacetyl-L-serine tert-butyl ester, with yields approximately 82.5%.

Morpholine Ring Closure

  • Step 3: Cyclization to Morpholinone
    The N-chloroacetyl ester is treated with sodium ethoxide in toluene, inducing cyclization to (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester. This step forms the morpholine ring system.

Reduction and Esterification

  • Step 4: Reduction
    The morpholinone intermediate is reduced using aluminum trichloride and sodium borohydride in methanol at 0 °C to 40 °C, yielding (S)-3-morpholinyl carboxylic acid tert-butyl ester with about 84% yield.

  • Step 5: Final Esterification and Purification
    The product is treated with methanolic hydrogen chloride at low temperature (-10 to 0 °C) to complete esterification and obtain the final morpholine dicarboxylate ester with high purity (up to 98.5% yield).

Introduction of Ethyl Ester Group

For (R)-Tert-butyl ethyl morpholine-3,4-dicarboxylate specifically, the ethyl ester group is introduced by selective esterification or transesterification of one carboxyl group with ethanol or ethylating agents under acidic or basic catalysis, ensuring regioselectivity and retention of stereochemistry.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Yield (%) Notes
Esterification of L-serine tert-butyl acetate, perchloric acid 0 to 60 65 Slow addition, controlled warming
N-Chloroacetylation Chloroacetyl chloride, dichloromethane 0 to 40 82.5 Dropwise addition, stirring
Cyclization Sodium ethoxide, toluene Room temp - Ring closure step
Reduction AlCl3, NaBH4, methanol 0 to 40 84 Exothermic, controlled addition
Final esterification Methanolic HCl -10 to 0, then RT 98.5 Careful temperature control
Ethyl ester introduction Ethanol or ethylating agent, acid/base catalysis RT or reflux Variable Selective esterification step

Industrial and Laboratory Scale Considerations

  • Continuous Flow Reactors:
    For industrial production, continuous flow microreactors improve heat and mass transfer, enhancing yield and purity while reducing waste.

  • Purification:
    Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from ethanol or methanol are used to achieve ≥95% purity and maintain stereochemical integrity.

  • Stability and Storage:
    The compound should be stored under inert atmosphere at low temperature (-20 °C) with desiccants to prevent hydrolysis of ester groups.

Analytical Verification

  • NMR Spectroscopy:
    1H and 13C NMR confirm ester and morpholine ring substituents; 2D NMR (COSY, NOESY) elucidates stereochemistry.

  • Mass Spectrometry:
    High-resolution ESI-MS validates molecular weight and purity.

  • X-ray Crystallography:
    Confirms absolute configuration (R) and molecular conformation.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Yield (%) Stereochemical Control Scale
L-serine tert-butyl ester formation L-serine, tert-butyl acetate, HClO4 ~65 Retains chirality Lab/Industrial
N-chloroacetylation Chloroacetyl chloride, DCM ~82.5 - Lab/Industrial
Morpholine ring cyclization Sodium ethoxide, toluene - - Lab/Industrial
Reduction AlCl3, NaBH4, MeOH ~84 - Lab/Industrial
Final esterification Methanolic HCl ~98.5 - Lab/Industrial
Ethyl ester introduction Ethanol, acid/base catalyst Variable Maintains stereochemistry Lab scale

This detailed synthesis approach integrates multiple reaction steps, carefully controlled conditions, and purification methods to prepare (R)-Tert-Butyl ethyl morpholine-3,4-dicarboxylate with high stereochemical fidelity and yield. The use of chiral amino acid precursors and selective esterification strategies are central to achieving the desired product. Industrial adaptations focus on continuous flow processes to optimize scalability and sustainability.

Chemical Reactions Analysis

®-Tert-Butyl ethyl morpholine-3,4-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

(R)-Tert-butyl ethyl morpholine-3,4-dicarboxylate serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its applications include:

  • Enzyme Modulation : The compound has shown potential in modulating enzyme activity, influencing metabolic pathways relevant to various therapeutic areas. Studies have indicated that it can effectively bind to specific molecular targets such as receptors or enzymes involved in disease mechanisms.
  • Central Nervous System Targeting : Its unique substitution pattern enhances binding affinity and selectivity, making it a candidate for developing pharmaceuticals targeting the central nervous system. This includes potential applications in treating conditions like depression and anxiety through modulation of nicotinic acetylcholine receptors .

Biochemical Research

The compound's ability to interact with biological targets has been extensively studied:

  • Binding Affinity Studies : Research has focused on binding assays to determine the affinity of (R)-tert-butyl ethyl morpholine-3,4-dicarboxylate for various receptors. These studies reveal its effectiveness in modulating biochemical pathways, which is crucial for drug development .
  • Comparative Analysis : The structural similarities between (R)-tert-butyl ethyl morpholine-3,4-dicarboxylate and other compounds allow for comparative analysis, enhancing understanding of its unique properties and biological activities. This comparative approach aids in identifying potential therapeutic applications.

Industrial Applications

In addition to its medicinal uses, (R)-tert-butyl ethyl morpholine-3,4-dicarboxylate has industrial applications:

  • Synthesis of Dicarboxylic Acids : The compound can be utilized in the depolymerization of polyesters into dicarboxylic acids, which are valuable intermediates in various chemical processes .

Data Table: Applications Overview

Application AreaSpecific Use CaseReferences
Medicinal ChemistryEnzyme modulation for drug development
Central Nervous SystemPotential antidepressant targeting nicotinic receptors
Biochemical ResearchBinding affinity studies for receptor interactions
Industrial ChemistryDepolymerization of polyesters into dicarboxylic acids

Case Studies

  • Nicotinic Acetylcholine Receptor Modulation :
    • A study explored the use of (R)-tert-butyl ethyl morpholine-3,4-dicarboxylate as a partial agonist at α4β2-nicotinic acetylcholine receptors. Results indicated that this compound could serve as a novel antidepressant with a unique mechanism of action .
  • Polyester Depolymerization :
    • Research highlighted the effectiveness of using (R)-tert-butyl ethyl morpholine-3,4-dicarboxylate in the conversion of polyesters into useful dicarboxylic acids. This process demonstrated high yields under optimized conditions, showcasing its industrial relevance .

Mechanism of Action

The mechanism of action of ®-Tert-Butyl ethyl morpholine-3,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Substituent Variations

The tert-butyl and ethyl ester groups differentiate the target compound from analogues with methyl or dual tert-butyl substituents. Key structural analogues include:

CAS Number Compound Name R1 (Position 4) R2 (Position 3) Molecular Weight Similarity Score
Target Compound (R)-Tert-Butyl ethyl morpholine-3,4-dicarboxylate tert-Butyl Ethyl ~273.3* 1.00 (Reference)
885321-46-0 (R)-4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate tert-Butyl Methyl 245.27 1.00
1269446-63-0 Di-tert-butyl morpholine-3,4-dicarboxylate tert-Butyl tert-Butyl 286.34 1.00
215917-98-9 (S)-4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate tert-Butyl Methyl 245.27 0.98

*Calculated based on molecular formula (C12H21NO5).

Key Observations :

  • Ethyl vs.
  • Dual tert-Butyl Groups : Di-tert-butyl derivatives (CAS 1269446-63-0) exhibit higher hydrophobicity and resistance to hydrolysis but may hinder reactivity in sterically sensitive reactions .

Chirality and Enantiomeric Effects

The (R)-configuration distinguishes the target compound from its (S)-enantiomer (e.g., CAS 215917-98-9). Enantiomeric pairs often exhibit divergent biological activities. For example, in drug synthesis, the (R)-form may show higher affinity for specific enzyme targets due to spatial compatibility, while the (S)-form could be inactive or even toxic .

Physicochemical Properties and Reactivity

Stability and Reactivity

  • tert-Butyl Esters : Highly stable under acidic and basic conditions, commonly used as protecting groups for carboxylic acids. The tert-butyl group in the target compound likely requires strong acids (e.g., TFA) for deprotection .
  • Ethyl Esters : More labile than tert-butyl esters, enabling selective cleavage under mild basic conditions (e.g., NaOH/EtOH), which is advantageous in multi-step syntheses .

Solubility and Boiling Points

  • Ethyl-substituted derivatives are less polar than methyl analogues, reducing aqueous solubility.

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